1-hydroxy-9-methyl-4-[2-(morpholin-4-yl)ethyl]-9,10-dihydropyrimido[4,5-c]isoquinoline-3,7(4H,8H)-dione
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Overview
Description
9-METHYL-4-[2-(MORPHOLIN-4-YL)ETHYL]-1H,2H,3H,4H,7H,8H,9H,10H-PYRIMIDO[4,5-C]ISOQUINOLINE-1,3,7-TRIONE is a complex organic compound that belongs to the class of pyrimidoisoquinoline derivatives. This compound is characterized by its unique structure, which includes a morpholine ring and a pyrimidoisoquinoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-METHYL-4-[2-(MORPHOLIN-4-YL)ETHYL]-1H,2H,3H,4H,7H,8H,9H,10H-PYRIMIDO[4,5-C]ISOQUINOLINE-1,3,7-TRIONE typically involves multi-step organic reactions. One common method involves the reaction of a pyrimidoisoquinoline precursor with a morpholine derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or dimethylformamide (DMF), and may require the use of catalysts or reagents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
9-METHYL-4-[2-(MORPHOLIN-4-YL)ETHYL]-1H,2H,3H,4H,7H,8H,9H,10H-PYRIMIDO[4,5-C]ISOQUINOLINE-1,3,7-TRIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
9-METHYL-4-[2-(MORPHOLIN-4-YL)ETHYL]-1H,2H,3H,4H,7H,8H,9H,10H-PYRIMIDO[4,5-C]ISOQUINOLINE-1,3,7-TRIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-METHYL-4-[2-(MORPHOLIN-4-YL)ETHYL]-1H,2H,3H,4H,7H,8H,9H,10H-PYRIMIDO[4,5-C]ISOQUINOLINE-1,3,7-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Thiadiazole Derivatives: Exhibiting potent antimicrobial activities.
Morpholine Derivatives: Widely used in synthesis due to their industrial applications.
Uniqueness
What sets 9-METHYL-4-[2-(MORPHOLIN-4-YL)ETHYL]-1H,2H,3H,4H,7H,8H,9H,10H-PYRIMIDO[4,5-C]ISOQUINOLINE-1,3,7-TRIONE apart is its unique combination of a morpholine ring and a pyrimidoisoquinoline core, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H22N4O4 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
9-methyl-4-(2-morpholin-4-ylethyl)-9,10-dihydro-8H-pyrimido[4,5-c]isoquinoline-1,3,7-trione |
InChI |
InChI=1S/C18H22N4O4/c1-11-8-12-13(14(23)9-11)10-19-16-15(12)17(24)20-18(25)22(16)3-2-21-4-6-26-7-5-21/h10-11H,2-9H2,1H3,(H,20,24,25) |
InChI Key |
OBPNNCLEWAIVTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C3C(=O)NC(=O)N(C3=NC=C2C(=O)C1)CCN4CCOCC4 |
Origin of Product |
United States |
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